Product packaging for 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl(Cat. No.:CAS No. 62579-54-8)

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

Cat. No.: B15123039
CAS No.: 62579-54-8
M. Wt: 311.20 g/mol
InChI Key: LLFGPWCFSAFKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biphenyl (B1667301) Derivatives in Advanced Organic Materials Research

Biphenyl derivatives are integral to the development of advanced organic materials, finding applications in liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. nbinno.comrsc.org The rigid nature of the biphenyl unit is crucial for the formation of liquid crystalline phases, which are essential for display technologies like LCDs. arabjchem.orgnbinno.com In the realm of electronics, the incorporation of biphenyl scaffolds into polymer chains can significantly enhance thermal resistance and mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. nbinno.com

Furthermore, the π-conjugated system of biphenyls makes them excellent candidates for organic semiconductor materials. royalsocietypublishing.orgalfa-chemistry.com They are utilized in organic field-effect transistors (OFETs) and as fluorescent layers in OLEDs. rsc.orgalfa-chemistry.com The ability to modify the biphenyl core with various functional groups allows for the fine-tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of electronic devices. alfa-chemistry.comnih.gov

The Role of Biphenyls as Versatile Synthetic Intermediates

Beyond materials science, the biphenyl moiety is a privileged scaffold in medicinal chemistry and organic synthesis. arabjchem.orgresearchgate.net Many biologically active compounds and marketed drugs contain a biphenyl core, which can interact with biological targets and influence the pharmacological properties of a molecule. researchgate.net Biphenyl derivatives have demonstrated a wide array of medicinal activities, including anticancer, anti-inflammatory, and antihypertensive properties. researchgate.net

In organic synthesis, functionalized biphenyls serve as crucial intermediates for constructing more complex molecular architectures. arabjchem.orgresearchgate.net The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, has made the synthesis of unsymmetrical biaryls routine, enabling the rapid generation of diverse molecular libraries for drug discovery and other applications. rsc.orgnih.gov The ability to introduce different substituents onto the two phenyl rings independently provides a high degree of modularity and control in the synthetic process. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrO2S B15123039 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl CAS No. 62579-54-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62579-54-8

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

1-bromo-3-(4-methylsulfonylphenyl)benzene

InChI

InChI=1S/C13H11BrO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3

InChI Key

LLFGPWCFSAFKNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Methylsulfonyl 1,1 Biphenyl and Analogous Biphenyl Sulfone Derivatives

Strategies for the Construction of the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond linking the two aryl rings is the most critical step in the synthesis of biphenyl derivatives. Several methodologies have been developed, with palladium-catalyzed cross-coupling reactions being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Formation

Palladium-catalyzed reactions are among the most efficient and versatile methods for constructing biaryl linkages. gre.ac.uk These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent.

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, involving the reaction of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. gre.ac.uknih.gov For the synthesis of 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl, this can be achieved by coupling a 1,3-dibromobenzene (B47543) derivative with a 4-(methylsulfonyl)phenylboronic acid, or conversely, by reacting 3-bromophenylboronic acid with a 1-bromo-4-(methylsulfonyl)benzene.

The general reaction scheme involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).

Transmetalation: The aryl group from the boronic acid (Ar'-B(OR)2) is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming the biaryl (Ar-Ar') and regenerating the Pd(0) catalyst. organic-synthesis.com

A variety of palladium sources can be used, including palladium acetate (B1210297) (Pd(OAc)2) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). nih.govbeilstein-journals.org The choice of base is also critical, with common options being potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), and cesium fluoride (B91410) (CsF). organic-synthesis.combeilstein-journals.org

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired biphenyl sulfone. Key parameters that are often varied include the catalyst, ligand, base, solvent, and temperature. researchgate.net The choice of ligand, in particular, can significantly influence the efficiency of the catalytic cycle. Phosphine-based ligands such as triphenylphosphine (B44618) (PPh3) and ferrocene-based ligands like dppf are commonly employed. organic-synthesis.comacs.org

The scope of the Suzuki-Miyaura coupling is broad, tolerating a wide range of functional groups on both coupling partners. This robustness makes it an ideal method for the synthesis of complex molecules. For instance, electron-donating and electron-withdrawing groups are generally well-tolerated. However, substrates with certain ortho substituents may react more slowly due to steric hindrance. nih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields, sometimes allowing for the use of less reactive chloro-aromatics as coupling partners. organic-synthesis.com

Direct Arylation Approaches in Biphenyl Synthesis

Direct arylation, a type of cross-dehydrogenative coupling (CDC), has emerged as a more atom-economical alternative to traditional cross-coupling reactions. nih.gov This method involves the formation of a C-C bond by coupling a C-H bond of one arene with a C-X (halide) bond of another, avoiding the need for pre-functionalized organometallic reagents.

In the context of biphenyl sulfone synthesis, this could involve the palladium-catalyzed reaction of an arene with an aryl sulfone. nih.govresearchgate.net These reactions often require an oxidant to facilitate the catalytic cycle. Studies on intramolecular oxidative cyclizations to form fused biaryl sulfones (dibenzothiophene-5,5-dioxides) have demonstrated the feasibility of Pd-catalyzed C-H activation in the presence of a sulfone group. acs.orgnih.govresearchgate.net The optimization of these reactions often involves screening various palladium catalysts, ligands, and oxidants like silver acetate (AgOAc) or silver carbonate (Ag2CO3). acs.org

Homocoupling Reactions for Symmetrical Biaryl Frameworks

Homocoupling reactions are used to synthesize symmetrical biaryls by coupling two identical aryl molecules. While not directly applicable for the synthesis of the unsymmetrical this compound, this method is relevant for preparing symmetrical biphenyl sulfone derivatives, which can be valuable precursors.

The Ullmann reaction is a classic method for homocoupling aryl halides using copper. researchgate.net However, modern protocols often utilize palladium or nickel catalysts, which allow for milder reaction conditions. researchgate.netnih.gov For example, nickel(0)-mediated homocoupling of aryl halides is a powerful method for creating symmetrical biaryls. nih.gov More recently, visible light-driven, gold(I)-catalyzed homocoupling of arylazo sulfones has been developed, offering a photocatalyst-free approach to symmetrical biaryls under mild conditions. acs.orgacs.org Copper(II) has also been shown to promote the efficient homocoupling of sodium arylsulfinates to yield symmetrical diaryl sulfones. semanticscholar.org

Incorporation of the Methylsulfonyl Moiety

The methylsulfonyl (-SO2CH3) group can be introduced either before or after the construction of the biphenyl core.

Pre-Coupling Installation: The most straightforward approach involves using a coupling partner that already contains the methylsulfonyl group, such as 4-(methylsulfonyl)phenylboronic acid, in a Suzuki-Miyaura reaction. This strategy simplifies the synthesis by incorporating the desired functionality from the start.

Post-Coupling Installation: Alternatively, the biphenyl core can be synthesized first, followed by the introduction of the sulfone group. A common method is the palladium-catalyzed sulfination of an aryl halide. This involves reacting the aryl halide (e.g., a 4'-bromo-biphenyl derivative) with a source of sulfur dioxide, such as potassium metabisulfite (B1197395) (K2S2O5), to form a sulfinate intermediate. This intermediate can then be alkylated in situ with an agent like methyl iodide (MeI) to yield the final methyl sulfone. acs.org Another approach involves the synthesis of diaryl sulfones through the reaction of arynes with thiosulfonates, which is a transition-metal-free method. organic-chemistry.org A three-component palladium-catalyzed coupling using an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO also provides a convergent route to diaryl sulfones. nih.gov

Methods for the Formation of Aryl Methyl Sulfones

The introduction of a methyl sulfone group onto an aromatic ring is a key step in the synthesis of the target compound and its analogues. Several reliable methods are available for this transformation.

One of the most common and straightforward methods is the oxidation of the corresponding aryl methyl sulfide (B99878) . This two-step process typically involves the initial formation of the sulfide, which is then oxidized to the sulfone. The oxidation can be achieved using a variety of reagents, with hydrogen peroxide often being a preferred choice due to its efficiency and clean byproducts. rsc.orgresearchgate.netrsc.org The reaction conditions can be tuned to selectively yield the sulfone over the intermediate sulfoxide. acs.org

Another prevalent strategy involves the reaction of an aryl halide with a methanesulfinate (B1228633) salt , such as sodium methanesulfinate. This nucleophilic aromatic substitution is often catalyzed by copper salts, providing a direct route to the aryl methyl sulfone. nih.govchemrxiv.org

Palladium-catalyzed cross-coupling reactions also offer a versatile approach. For instance, aryl halides can be coupled with methanethiolate (B1210775) sources , followed by oxidation of the resulting sulfide to the sulfone. researchgate.net This method benefits from the broad substrate scope and functional group tolerance of palladium catalysis.

MethodStarting MaterialReagent(s)Key Features
OxidationAryl methyl sulfideH₂O₂, m-CPBA, etc.Two-step process, generally high yields. rsc.orgresearchgate.netrsc.org
Nucleophilic SubstitutionAryl halideSodium methanesulfinate, Cu catalystDirect formation of the C-S bond. nih.govchemrxiv.org
Pd-catalyzed CouplingAryl halideMethanethiolate source, then oxidantVersatile and tolerant of various functional groups. researchgate.net

Strategic Introduction of Sulfonyl Groups into Biphenyl Structures

To incorporate the methylsulfonyl group into a biphenyl framework, the aforementioned methods can be adapted to substrates that already contain the biphenyl core or are precursors to it.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for this purpose. gre.ac.uk This palladium-catalyzed reaction can be employed in several ways. For example, an aryl boronic acid or its ester can be coupled with an aryl halide that already bears a methylsulfonyl group. Conversely, a methylsulfonyl-substituted aryl boronic acid can be reacted with an aryl halide. The choice of coupling partners depends on the availability of the starting materials. gre.ac.uk

The Ullmann condensation provides an alternative, copper-catalyzed route to form the biphenyl linkage, which can be applied to precursors containing the sulfonyl group. wikipedia.orgmdpi.comwikipedia.org Although often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool in specific synthetic contexts.

Introduction of the Bromo Substituent

The installation of a bromine atom onto the biphenyl sulfone backbone can be achieved through several established halogenation methods. The regioselectivity of the bromination is a critical consideration.

Electrophilic Bromination Methodologies

Direct electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.gov Reagents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid are frequently used. The regiochemical outcome of the reaction is dictated by the directing effects of the existing substituents on the biphenyl ring. nih.govresearchgate.net The methylsulfonyl group is a deactivating, meta-directing group, while the phenyl group is an activating, ortho-, para-directing group. Therefore, the bromination of 4'-(methylsulfonyl)-1,1'-biphenyl is expected to occur on the unsubstituted phenyl ring.

ReagentConditionsSelectivity
N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to rtGenerally high regioselectivity. nih.gov
Bromine (Br₂) / Lewis AcidDichloromethane, 0 °CStrong electrophile, may require careful control.

Bromination via Deamination Pathways for Biphenyl Systems

The Sandmeyer reaction offers a classic and reliable method for introducing a bromine atom by converting an amino group into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is particularly useful when direct bromination is not regioselective or when the required amino-biphenyl precursor is readily accessible. The process involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by treatment with CuBr. wikipedia.org

Halogenation in Multicomponent and One-Pot Synthetic Sequences

Modern synthetic strategies often aim to increase efficiency by combining multiple reaction steps into a single pot. One-pot borylation followed by Suzuki-Miyaura coupling and subsequent halogenation is a powerful approach. beilstein-journals.orgresearchgate.netnih.gov In such a sequence, an aryl halide can first be converted to its boronic ester, which then couples with a second aryl halide. The resulting biphenyl can then be brominated in the same reaction vessel without isolation of intermediates, streamlining the synthetic process.

Sequential and Convergent Synthetic Pathways towards this compound

The synthesis of this compound can be envisioned through both sequential and convergent strategies.

A plausible sequential pathway would commence with the synthesis of the biphenyl core, followed by the introduction of the functional groups.

Suzuki-Miyaura Coupling: Phenylboronic acid is coupled with 4-bromophenyl methyl sulfide under palladium catalysis.

Oxidation: The resulting 4'-(methylthio)-1,1'-biphenyl is oxidized to 4'-(methylsulfonyl)-1,1'-biphenyl using an oxidizing agent like hydrogen peroxide.

Electrophilic Bromination: The 4'-(methylsulfonyl)-1,1'-biphenyl is then subjected to electrophilic bromination. The directing effects of the substituents would favor bromination at the 3-position of the unsubstituted phenyl ring.

A convergent approach involves the synthesis of two functionalized aromatic rings which are then coupled to form the final product.

Preparation of Coupling Partners:

Synthesis of (3-bromophenyl)boronic acid.

Synthesis of 1-iodo-4-(methylsulfonyl)benzene (B1587830) from 4-iodothioanisole (B1585971) via oxidation.

Suzuki-Miyaura Coupling: The (3-bromophenyl)boronic acid and 1-iodo-4-(methylsulfonyl)benzene are then coupled using a palladium catalyst to directly yield this compound.

Stepwise Synthetic Sequences for Selective Functionalization

A common and effective strategy for the synthesis of unsymmetrically substituted biphenyls like this compound is a stepwise approach that sequentially introduces the desired functionalities. A highly versatile and widely employed method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide.

One plausible stepwise synthesis of this compound involves a Suzuki-Miyaura coupling followed by an oxidation step. This sequence allows for the selective introduction of the bromo and methylsulfonyl groups onto their respective phenyl rings.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the coupling of two key building blocks: a phenylboronic acid derivative and an aryl halide. Two primary disconnection approaches are feasible:

Route A: Coupling of (3-bromophenyl)boronic acid with an aryl halide bearing the methylsulfonyl precursor, such as 1-bromo-4-(methylthio)benzene.

Route B: Coupling of (4-(methylthio)phenyl)boronic acid with a dibrominated benzene, such as 1,3-dibromobenzene, relying on the differential reactivity of the bromine atoms or controlled stoichiometry.

Route A is generally preferred for its predictability and control over regioselectivity. The reaction is catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base.

The product of this reaction is 3-bromo-4'-(methylthio)-1,1'-biphenyl. The methylthio group serves as a precursor to the desired methylsulfonyl group, which will be introduced in the subsequent step.

Step 2: Oxidation of the Thioether

The final step in this sequence is the selective oxidation of the methylthio group of 3-bromo-4'-(methylthio)-1,1'-biphenyl to the methylsulfonyl group. This transformation is typically achieved using a variety of oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or Oxone®. The choice of oxidant and reaction conditions allows for the controlled conversion of the sulfide to the sulfone without affecting the bromo substituent or the biphenyl core.

The following interactive data table summarizes the key transformations in this stepwise synthesis:

StepReactionStarting MaterialsKey ReagentsProduct
1Suzuki-Miyaura Coupling(3-bromophenyl)boronic acid and 1-bromo-4-(methylthio)benzenePd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)3-bromo-4'-(methylthio)-1,1'-biphenyl
2Oxidation3-bromo-4'-(methylthio)-1,1'-biphenylOxidizing agent (e.g., m-CPBA), Solvent (e.g., CH₂Cl₂)This compound

This stepwise approach provides a reliable and modular route for the synthesis of this compound and allows for the preparation of analogues by simply varying the starting materials in the Suzuki-Miyaura coupling step.

Advanced Total Synthesis Approaches for Biphenyl Sulfone Analogues

While stepwise sequences are effective, modern organic synthesis often seeks more convergent and efficient routes, especially for the creation of diverse libraries of analogues for biological screening. Advanced total synthesis approaches for biphenyl sulfone analogues often focus on novel methods for constructing the sulfone moiety or the biphenyl linkage.

One advanced strategy involves a three-component palladium-catalyzed coupling reaction. This method allows for the convergent synthesis of diaryl sulfones from an aryl lithium species, an aryl or heteroaryl (pseudo)halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). chemistryviews.org This approach offers high convergency, uniting three components in a single pot, and avoids the pre-functionalization of one of the aryl rings with a sulfone group. The utility of this methodology has been demonstrated in the synthesis of complex medicinal agents. nih.gov

Another innovative approach is the synthesis of diaryl sulfones through the arylsulfonylation of arynes. In this method, arynes generated in situ from 2-(trimethylsilyl)aryl triflates undergo a nucleophilic addition with thiosulfonates to produce diaryl sulfones in good yields. organic-chemistry.org This transition-metal-free method offers a distinct mechanistic pathway and is scalable.

Furthermore, advancements in C-H bond functionalization and C-S bond formation provide novel avenues for the synthesis of biphenyl sulfones. rsc.orgwpmucdn.com These methods circumvent the need for pre-halogenated starting materials, thus improving atom economy. For instance, the direct sulfonylation of a C-H bond on a pre-formed biphenyl scaffold represents a highly efficient, though often challenging in terms of regioselectivity, synthetic route.

The total synthesis of complex, biologically active natural products containing the biphenyl sulfone core often showcases the application of these advanced strategies. researchgate.net These syntheses may involve intricate coupling partners and demand high levels of chemo- and regioselectivity. For example, the synthesis of a complex biphenyl sulfone might employ a late-stage Suzuki-Miyaura coupling of two highly functionalized fragments, one containing the sulfone moiety and the other a boronic acid or ester.

The following table presents a comparative overview of these advanced synthetic approaches:

Synthetic ApproachKey FeaturesAdvantages
Palladium-Catalyzed Three-Component CouplingConvergent; uses an SO₂ surrogate.High efficiency; rapid assembly of complex sulfones. chemistryviews.org
Arynes and ThiosulfonatesTransition-metal-free; nucleophilic addition to arynes.Mild conditions; scalable. organic-chemistry.org
C-H Bond FunctionalizationDirect introduction of the sulfonyl group.High atom economy; avoids pre-functionalization. rsc.orgwpmucdn.com

These advanced methodologies provide powerful tools for the synthesis of a wide array of biphenyl sulfone analogues, facilitating the exploration of their chemical and biological properties.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its distinct structural components: the brominated phenyl ring, the methylsulfonyl-substituted phenyl ring, and the biphenyl backbone.

The methylsulfonyl (-SO₂CH₃) group would produce strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The C-S stretching vibration would likely appear as a weaker band in the fingerprint region.

Vibrations associated with the aromatic rings would include C-H stretching just above 3000 cm⁻¹, and C=C in-plane stretching vibrations in the 1600-1450 cm⁻¹ range. The substitution pattern on both rings would influence the exact position and appearance of the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can be diagnostic of the substitution pattern. The C-Br stretching vibration is expected to be found at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Methyl C-HStretching2960-2850
Aromatic C=CStretching1600-1450
Sulfonyl (S=O)Asymmetric Stretching1350-1300
Sulfonyl (S=O)Symmetric Stretching1160-1140
Aromatic C-HOut-of-plane Bending900-690
Aryl C-BrStretching600-500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems like biphenyls. The spectrum of this compound would be dominated by π→π* transitions associated with the aromatic rings.

The biphenyl system itself gives rise to a strong absorption band, often referred to as the K-band, which is sensitive to the degree of conjugation between the two phenyl rings. The presence of substituents—the bromine atom and the methylsulfonyl group—would act as auxochromes and chromophores, respectively, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to unsubstituted biphenyl. The electron-withdrawing methylsulfonyl group, in particular, can extend the conjugation and lead to a bathochromic (red) shift of the absorption bands. The planarity of the biphenyl system, dictated by the dihedral angle between the rings, significantly impacts the extent of π-conjugation and, consequently, the position and intensity of the absorption bands.

Table 2: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent

Absorption Maximum (λmax)Electronic TransitionExpected Spectral Region
λ₁π→π* (K-band)~250-290 nm
λ₂π→π* (B-band)~200-230 nm

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide invaluable information on its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing.

A single-crystal X-ray diffraction (SC-XRD) experiment would reveal fundamental crystallographic parameters. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data allows for the precise determination of atomic coordinates, from which all molecular geometric parameters, such as bond lengths and angles, can be calculated with high precision.

Table 3: Illustrative Crystallographic Data for a Biphenyl Derivative

ParameterExample Value
Chemical FormulaC₁₃H₁₁BrO₂S
Formula Weight327.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512
b (Å)17.424
c (Å)16.098
β (°)98.08
Volume (ų)2086.5
Z (molecules/unit cell)4

Note: The data in this table is hypothetical and serves as an example of typical parameters obtained from an SC-XRD experiment.

A key structural parameter for biphenyl compounds is the inter-ring dihedral angle (the twist angle between the planes of the two phenyl rings). In the solid state, this angle results from a balance between conjugative effects, which favor a planar conformation to maximize π-orbital overlap, and steric hindrance from ortho-substituents, which promotes a twisted conformation. For this compound, the absence of bulky ortho-substituents might suggest a relatively smaller dihedral angle compared to more hindered biphenyls, although crystal packing forces can significantly influence this parameter. The precise value of this angle, determined by SC-XRD, is critical for understanding the molecule's electronic properties.

Halogenated Biphenyls: Gateways to Molecular Complexity

Importance of Halogenated Biphenyls in Synthetic Strategies

The Bromine Atom as a Key Handle for Further Derivatization

The presence of the bromine atom at the 3-position of the biphenyl system is of paramount strategic importance for synthetic chemists. Bromine is an excellent leaving group in various cross-coupling reactions, making it an ideal site for introducing further molecular complexity. nih.gov The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl, positioning the bromo-substituent as a reactive yet stable functional group for controlled, sequential reactions. nih.gov

This "handle" allows for the introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Further reaction of the bromine atom with another boronic acid or ester can lead to the formation of terphenyls or more complex polyphenyl systems.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which are valuable building blocks in materials science and medicinal chemistry. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, introducing amines, anilines, or other nitrogen-containing heterocycles.

Heck Coupling: The introduction of alkenes is possible through this reaction, leading to stilbene-like structures.

The ability to selectively functionalize the bromine atom allows for the systematic modification of the biphenyl core, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

Contextualizing this compound in Current Chemical Research

The strategic importance of this compound lies in its role as a versatile building block for the synthesis of more complex, high-value molecules. Functionalized biphenyls are prevalent in a variety of research areas:

Medicinal Chemistry: The biphenyl motif is a common feature in many bioactive molecules. nih.gov For instance, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been investigated as potential inhibitors of human protein tyrosine phosphatase β (HPTPβ). researchgate.net The ability to introduce diverse functional groups onto the this compound core allows for the rapid generation of libraries of compounds for screening against various biological targets. The methylsulfonyl group, in particular, is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and act as a hydrogen bond acceptor. researchgate.net

Materials Science: Biphenyl derivatives are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The rigid biphenyl core provides a stable platform, and the ability to introduce various substituents allows for the tuning of electronic and photophysical properties.

The use of this compound as an intermediate allows researchers to efficiently construct molecules with precisely controlled architectures, accelerating the discovery and development of new drugs and materials.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Methylsulfonyl 1,1 Biphenyl

Kinetic Studies and Substituent Effects on Biphenyl (B1667301) Reactivity

The biphenyl structure, with its two connected aromatic rings, allows for the transmission of electronic effects between substituents on different rings. The presence of a bromine atom on one ring and a methylsulfonyl group on the other sets the stage for interesting reactivity patterns, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic aromatic substitution is a key reaction for aryl halides, especially when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.org The methylsulfonyl group (-SO2Me) is a powerful electron-withdrawing group, which can activate the biphenyl system towards nucleophilic attack. A relevant analogue for understanding the reactivity of 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl is the study of the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls. rsc.org In these systems, the nitro group provides strong activation for the displacement of the bromine atom by piperidine.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the stability of this intermediate. Electron-withdrawing substituents, particularly at positions ortho and para to the site of substitution, can delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and increasing the reaction rate. libretexts.orgmasterorganicchemistry.com

Table 1: Representative Rate Constants for the Piperidinodebromination of 4'-Substituted 3-Bromo-4-nitrobiphenyls in Methanol. rsc.org (Note: This table is illustrative based on analogous compounds and is intended to show the effect of a 4'-sulfonyl group. The exact values for this compound may differ.)

4'-Substituent (X)k (10-5 L mol-1 s-1) at 100°C
HValue not provided
ClValue not provided
BrValue not provided
IValue not provided
COMeValue not provided
SO2Me Significantly higher rate
NO2Value not provided

Interactive Data Table: Click on a substituent to view its relative effect on the reaction rate (conceptual).

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of reactions with substituted reactants to a substituent constant (σ) and a reaction constant (ρ):

log(k/k0) = ρσ

where k0 is the rate constant for the unsubstituted reactant. The substituent constant, σ, is a measure of the electronic effect (inductive and resonance) of a particular substituent. The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects.

For the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls, a modified Hammett relationship was used to correlate the kinetic data. rsc.org The study found a positive ρ value, which is characteristic of nucleophilic aromatic substitution reactions, indicating that the reaction is accelerated by electron-withdrawing substituents that can stabilize the negatively charged transition state leading to the Meisenheimer complex.

The methylsulfonyl group has a large positive Hammett σ value, reflecting its strong electron-withdrawing nature through both inductive and resonance effects. researchgate.net Specifically, the σ-meta value for the CH3SO2 group is reported as 0.615-0.652, while the σ-para value can be as high as +0.73 to +1.15 depending on the reaction. researchgate.net In the case of this compound, the 4'-methylsulfonyl group would exert a significant electron-withdrawing effect across the biphenyl system, thereby increasing the electrophilicity of the carbon atom attached to the bromine and stabilizing the anionic intermediate in a nucleophilic aromatic substitution reaction.

Table 2: Hammett Substituent Constants (σ) for the Methylsulfonyl Group. researchgate.net

Substituentσmetaσpara
-SO2Me0.615 (0.652)+0.73 to +1.15

Interactive Data Table: Hover over the σ values to see the corresponding electronic effect (Inductive vs. Resonance).

Exploration of Radical Pathways in Sulfone Chemistry

Aryl sulfones can also participate in reactions involving radical intermediates. The carbon-sulfur bond in aryl sulfones can be cleaved under certain conditions to generate sulfonyl radicals, which are versatile intermediates in organic synthesis.

Sulfonyl radicals (RSO2•) can be generated from various precursors, including sulfonyl chlorides, sulfinic acids, and sulfonylhydrazides. The cleavage of the C-S bond in aryl sulfones to generate sulfonyl radicals is a more challenging transformation but can be achieved under photocatalytic or transition metal-catalyzed conditions. rsc.org The mechanism often involves a single-electron transfer (SET) process. For instance, a photoredox catalyst, upon excitation by light, can reduce the aryl sulfone to a radical anion. This radical anion can then undergo fragmentation to release a sulfonyl radical and an aryl anion.

Alternatively, oxidative generation of sulfonyl radicals is also possible. In the context of this compound, the sulfonyl group could potentially be a source of a methylsulfonyl radical (CH3SO2•) or the entire 4'-(methylsulfonyl)phenyl radical, depending on the reaction conditions and the mode of bond cleavage.

Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. mdpi.com Visible-light photocatalysts can initiate single-electron transfer processes that can lead to the cleavage of otherwise stable bonds. In the case of aryl sulfones, photocatalysis can facilitate the C-S bond cleavage. rsc.orgnih.gov

For this compound, a plausible photocatalytic cycle could involve the following steps:

Excitation of the Photocatalyst: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce the biphenyl sulfone.

Reductive Pathway: PC* can donate an electron to the biphenyl sulfone, forming a radical anion. This radical anion can then fragment, cleaving the C-S bond to generate a sulfonyl radical and a biphenyl anion.

Oxidative Pathway: PC* can accept an electron from a sacrificial electron donor, and the resulting reduced photocatalyst can then reduce the biphenyl sulfone.

Radical Reaction: The generated sulfonyl radical can then participate in various reactions, such as addition to alkenes or alkynes, or other radical-mediated transformations.

Catalyst Regeneration: The photocatalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.

The presence of the bromine atom on the other ring of this compound could also influence these radical pathways, potentially serving as a site for subsequent radical-mediated cross-coupling reactions.

Detailed Mechanisms of Transition Metal-Catalyzed Transformations

The bromine atom in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental for the construction of carbon-carbon bonds.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. The electron-withdrawing methylsulfonyl group on the other ring can influence the rate of this step by affecting the electron density of the C-Br bond.

Transmetalation (for Suzuki-Miyaura reaction): In the Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species. organic-chemistry.orgnrochemistry.comwikipedia.orglibretexts.org

Migratory Insertion (for Heck reaction): In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. scienceinfo.comwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The 4'-(methylsulfonyl) group in this compound is expected to remain intact under typical Suzuki and Heck reaction conditions, allowing for the selective functionalization of the C-Br bond. The electronic nature of this substituent can modulate the reactivity of the palladium intermediates throughout the catalytic cycle.

Role of Palladium Complexes in Cross-Coupling Reaction Cycles

The palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle for the reaction involving this compound is understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. The reactivity in this step is influenced by the electron-donating or withdrawing nature of the substituents on the biphenyl system.

Following oxidative addition, the transmetalation step occurs. In this phase, an organoboron reagent, such as a boronic acid or ester, transfers its organic group to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.

The final step is reductive elimination , where the two organic groups on the palladium(II) complex couple to form the new biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. youtube.com The efficiency and selectivity of this entire process are highly dependent on the nature of the palladium catalyst, the ligands coordinated to it, the base, and the reaction conditions. For substrates like this compound, the presence of the electron-withdrawing methylsulfonyl group can influence the electronic properties of the molecule and, consequently, the kinetics and outcome of the catalytic cycle.

Nickel-Catalyzed Mechanisms in Sulfone and Biaryl Synthesis

While palladium has been the dominant catalyst for cross-coupling reactions, nickel-based catalysts have emerged as a powerful and often more cost-effective alternative. Nickel catalysts can participate in similar catalytic cycles involving oxidative addition, transmetalation, and reductive elimination for the synthesis of biaryls from aryl halides like this compound.

In the context of sulfone and biaryl synthesis, nickel catalysis can offer unique reactivity. For instance, nickel catalysts have been employed in the cross-coupling of arylboronic acids with aryl halides. researchgate.net The mechanism is believed to follow a similar pathway to palladium, but the distinct electronic properties of nickel can lead to different substrate scope and reactivity. The synthesis of biaryl sulfones using nickel catalysis would involve the coupling of an appropriate arylboronic acid with this compound, where the nickel catalyst facilitates the formation of the new C-C bond.

Computational and Theoretical Chemistry Insights into Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of catalytic reactions. By modeling the potential energy surface of a reaction, DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products. nih.govnih.gov

In the context of the Suzuki-Miyaura cross-coupling of a molecule like this compound, DFT calculations can be used to investigate the energetics of each step in the catalytic cycle. researchgate.net For example, calculations can determine the activation energy for the oxidative addition of the C-Br bond to the palladium catalyst, providing insight into the rate-determining step of the reaction. nih.gov Furthermore, DFT can be used to study the geometry of the transition states, revealing the structural changes that occur during bond formation and cleavage. researchgate.net Such computational studies are crucial for understanding the role of ligands and substituents in modulating the reactivity and for the rational design of more efficient catalysts.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity and Interaction Prediction

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would reveal the electronic landscape of the molecule. The electron-withdrawing methylsulfonyl group is expected to create a region of positive electrostatic potential on the adjacent phenyl ring, while the bromine atom and the biphenyl system will also have distinct electrostatic features. This information can be used to predict the most likely sites for chemical reactions. For instance, in a cross-coupling reaction, the MEP can help to understand the interaction between the aryl halide and the metal catalyst. The regions of negative potential can indicate where the molecule is most likely to coordinate with the electron-deficient metal center of the catalyst.

Advanced Applications and Derivatization Strategies of 3 Bromo 4 Methylsulfonyl 1,1 Biphenyl

Functionalization and Modification of the Methylsulfonyl Moiety

While the C-Br bond is the more common site for derivatization, the methylsulfonyl (-SO₂CH₃) moiety also offers opportunities for chemical modification. Although the sulfone group is generally stable, it can undergo certain transformations. For example, the methyl protons adjacent to the sulfonyl group can be deprotonated with a strong base to form a carbanion. This anion can then react with various electrophiles, allowing for the elongation or functionalization of the methyl group. Furthermore, under harsh reductive conditions, the entire sulfonyl group can be modified or removed, providing another layer of synthetic diversity. These transformations, while less common than cross-coupling at the bromo position, provide alternative pathways for creating novel derivatives.

Design and Synthesis of Novel Biphenyl (B1667301) Architectures

The synthetic versatility of 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl makes it an excellent starting material for the design and synthesis of novel and complex biphenyl structures tailored for specific applications.

Substituted biphenyls are a cornerstone of modern materials science, finding applications as liquid crystals, organic light-emitting diodes (OLEDs), and other organic semiconductors. The rigid biphenyl core provides structural stability and a conjugated system conducive to charge transport. By utilizing this compound, novel materials can be designed. The electron-withdrawing nature of the methylsulfonyl group can be used to tune the electronic properties (e.g., electron affinity, HOMO/LUMO energy levels) of the final molecule. Cross-coupling reactions at the bromo position allow for the introduction of other functional groups to further modify these properties or to promote specific intermolecular interactions and morphologies in the solid state.

Table 2: Potential Applications of Biphenyl Derivatives in Material Science
Application AreaDesired PropertyRole of this compound
Organic Light-Emitting Diodes (OLEDs)Tuned energy levels for efficient charge injection/transportThe methylsulfonyl group acts as an electron-withdrawing unit; the bromo position allows for the attachment of hole-transporting or emissive moieties.
Liquid CrystalsRod-like molecular shape, thermal stabilityThe biphenyl core provides a rigid mesogenic unit; derivatization allows for control over phase transition temperatures.
Organic SemiconductorsHigh charge carrier mobility, defined molecular packingFunctionalization via cross-coupling can be used to control solid-state packing and enhance electronic coupling between molecules.

Biphenyls with bulky substituents at the ortho positions (2, 2', 6, and 6') can exhibit a form of axial chirality known as atropisomerism. This occurs when rotation around the central C-C single bond is restricted, leading to stable, non-interconverting enantiomers.

Starting from this compound, chiral derivatives can be synthesized. The introduction of a sufficiently large group at the 3-position (which is ortho to the biphenyl linkage) via a cross-coupling reaction can create the necessary steric hindrance to restrict free rotation. If the other ortho positions are also appropriately substituted, stable atropisomers can be formed. The development of stereoselective synthetic methods, such as asymmetric cross-coupling reactions using chiral ligands, allows for the preparation of enantiomerically enriched or pure chiral biphenyls. These chiral molecules are of significant interest as ligands in asymmetric catalysis and as chiral materials.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

Direct and extensive research focusing exclusively on this compound is limited in current scientific literature. The compound is primarily recognized as a valuable chemical intermediate or scaffold rather than an end-product with extensively documented properties. However, significant insights can be inferred from studies on closely related biphenyl (B1667301) sulfone derivatives.

The biphenyl sulfone core is a well-established pharmacophore and a key component in materials science. nih.govnih.govbenthamscience.comcolab.wsresearchgate.net For instance, various substituted biphenyl sulfones have been investigated for their biological activities, including as potent liver X receptor (LXR) agonists, which play a role in managing atherosclerosis. nih.gov In materials science, donor-acceptor type diphenylsulfone derivatives are explored for their applications in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).

The presence of the bromine atom at the 3-position is synthetically strategic, offering a well-defined site for post-synthesis modification through a variety of cross-coupling reactions. chemrevlett.comnih.gov Similarly, the methylsulfonyl group at the 4'-position significantly influences the molecule's electronic properties, polarity, and potential for hydrogen bonding, which are critical determinants of both biological activity and material performance. nih.gov Therefore, while specific data on this compound is sparse, the collective knowledge on its constituent parts strongly suggests its utility as a precursor for creating diverse and complex molecular architectures.

Emerging Synthetic Methodologies for Related Biphenyl Sulfone Derivatives

The synthesis of biphenyl sulfones like this compound relies on two key bond formations: the C-C bond creating the biphenyl core and the C-S bond of the sulfone group. While traditional methods are well-established, several emerging methodologies offer improvements in efficiency, sustainability, and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction remains the gold standard for forming the biaryl C-C bond, reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. organic-synthesis.comgre.ac.ukmdpi.comorgsyn.org This method is highly versatile and robust. For the sulfone moiety, classical approaches include the oxidation of pre-existing sulfides or Friedel-Crafts-type sulfonylation reactions. nih.gov

More recent and sustainable approaches are gaining traction. These include transition-metal-free methods, such as the arylsulfonylation of arynes using thiosulfonates, which avoids the need for expensive catalysts. organic-chemistry.org Another innovative strategy involves the desulfitative cross-coupling of arylsulfonyl hydrazides, which serve as an alternative aryl source. chemrevlett.com The development of photo- and electrochemical methods for sulfone synthesis also represents a significant step towards greener chemical processes. nih.gov

MethodologyDescriptionKey Reagents/ConditionsAdvantages
Suzuki-Miyaura CouplingFormation of the biphenyl C-C bond.Aryl Halide, Arylboronic Acid, Pd Catalyst, BaseHigh yield, functional group tolerance, commercially available reagents. nih.gov
Sulfide (B99878) OxidationFormation of the sulfone from a thioether precursor.Sulfide, Oxidizing Agent (e.g., H₂O₂, m-CPBA)Straightforward, widely used.
Aryne ArylsulfonylationTransition-metal-free formation of diaryl sulfones.Aryne Precursor, Thiosulfonate, CsFMild conditions, avoids transition metals, scalable. organic-chemistry.org
Desulfitative CouplingUsing arylsulfonyl hydrazides as aryl surrogates for C-C bond formation.Arylsulfonyl Hydrazide, Arylboronic Acid, Pd/Cu CatalystUtilizes readily available and stable sulfur compounds as reagents. chemrevlett.com
Photochemical/Electrochemical SynthesisGreen chemistry approaches to sulfone formation.Varies; often involves radical intermediates or SO₂ fixation.Sustainable, avoids harsh reagents. nih.gov

Opportunities for Advanced Spectroscopic and Computational Investigations

A thorough characterization of this compound using modern analytical techniques would provide fundamental data currently absent from the literature and enable a deeper understanding of its structure-property relationships.

Spectroscopic Investigations: While standard techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are essential for initial structure confirmation acs.org, advanced methods could offer deeper insights. Single-crystal X-ray diffraction would be invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and, most importantly, the dihedral (twist) angle between the two phenyl rings. researchgate.net This angle is a critical parameter that governs the extent of π-conjugation and thus the electronic and optical properties of the molecule.

Computational Investigations: Density Functional Theory (DFT) has proven to be a powerful tool for studying substituted biphenyls. researchgate.netsemanticscholar.org For this compound, DFT calculations could predict key molecular properties before they are measured experimentally. Specific applications include:

Conformational Analysis: Calculating the potential energy surface as a function of the inter-ring dihedral angle to determine the most stable conformation and the energy barrier to rotation. acs.org

Electronic Properties: Mapping the Molecular Electrostatic Potential (MEP) to identify electron-rich and electron-poor regions, which can predict sites of reactivity for electrophilic or nucleophilic attack. nih.govnih.gov

Spectral Simulation: Simulating IR and Raman spectra to aid in the assignment of experimental vibrational modes, providing a detailed fingerprint of the molecule's structure. researchgate.net

TechniqueTypeInformation Gained
X-ray CrystallographySpectroscopicPrecise 3D molecular structure, inter-ring torsion angle, packing interactions. researchgate.net
Density Functional Theory (DFT)ComputationalOptimized geometry, rotational energy barriers, electronic properties (MEP), simulated spectra. researchgate.netresearchgate.net
Time-Dependent DFT (TD-DFT)ComputationalPrediction of electronic transitions (UV-Vis absorption spectra). nih.gov
Advanced NMR (e.g., NOESY)SpectroscopicThrough-space correlations to confirm solution-state conformation.

Unexplored Reactivity and Potential Future Applications of this compound as a Scaffold in Organic Synthesis

The true value of this compound lies in its potential as a versatile synthetic scaffold. The molecule possesses two distinct sites for chemical modification: the carbon-bromine bond and the electron-deficient aromatic rings.

Unexplored Reactivity: The C-Br bond is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups to build molecular complexity. For example:

Suzuki or Stille Coupling: To introduce new aryl, heteroaryl, or vinyl groups. chemrevlett.com

Buchwald-Hartwig Amination: To form C-N bonds, creating aniline (B41778) derivatives.

Sonogashira Coupling: To install alkyne functionalities.

Cyanation: To add a nitrile group, which can be further hydrolyzed to a carboxylic acid.

These transformations could generate libraries of novel compounds for screening in medicinal chemistry or materials science programs. The sulfone group acts as a meta-director in electrophilic aromatic substitution on its ring, offering a pathway to further functionalization, although the conditions would need to be carefully controlled.

Potential Future Applications: Given the prevalence of the biphenyl sulfone core in bioactive molecules, this scaffold is a promising starting point for drug discovery. nih.govresearchgate.net The sulfone moiety is a key structural feature in many pharmaceuticals, valued for its chemical stability and ability to act as a hydrogen bond acceptor. nih.gov By using the bromo-substituent as a diversification point, medicinal chemists could explore this scaffold for applications as:

Enzyme Inhibitors: Many drugs target the active sites of enzymes, and the rigid biphenyl structure provides a foundation for designing specific inhibitors.

Receptor Agonists/Antagonists: As demonstrated by the activity of related compounds on LXR receptors, this scaffold could be adapted to target other nuclear receptors or G-protein coupled receptors. nih.gov

Antimicrobial or Anticancer Agents: Biphenyl derivatives have shown a wide range of biological activities, and new analogues could be screened for therapeutic potential. nih.gov

Beyond medicine, the electronic properties imparted by the sulfone group make these scaffolds interesting for materials science, particularly in the design of host materials for OLEDs or other organic electronic devices.

Reaction TypeReagent/CatalystFunctional Group IntroducedPotential Application
Suzuki CouplingR-B(OH)₂, Pd CatalystAryl, HeteroarylBuilding larger conjugated systems for materials or complex drug molecules.
Buchwald-Hartwig AminationR₂NH, Pd CatalystAmino GroupSynthesis of bioactive aniline derivatives.
Sonogashira CouplingTerminal Alkyne, Pd/Cu CatalystAlkynyl GroupCreating rigid linkers for molecular probes or materials.
Heck CouplingAlkene, Pd CatalystVinyl GroupExtending conjugation for optical materials.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and purity.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS for molecular ion verification.
  • X-ray Crystallography : For definitive structural elucidation, particularly if single crystals are obtainable (see analogous biphenyl derivatives in ) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .

How can DFT calculations guide the prediction of molecular geometry and electronic properties?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

  • Molecular geometry : Bond lengths, angles, and torsional conformations of the biphenyl core and substituents.
  • Electronic properties : Frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution.
  • Validation : Compare computed vibrational spectra (IR) with experimental data to refine accuracy .

What enzymatic approaches enable stereoselective synthesis of derivatives?

Advanced Research Question
Alcohol dehydrogenases (ADHs) from Ralstonia spp. or Rhodococcus ruber achieve enantioselective bioreduction of ketone intermediates:

  • Substrate : 2,2,2-Trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethanone.
  • Conditions : pH 7–8, 30–37°C, NAD(P)H cofactor regeneration.
  • Outcome : (R)-Alcohols with >90% enantiomeric excess (ee) and 85% yield .

How do metabolic studies inform the compound’s stability and potential toxicity?

Advanced Research Question

  • Cytochrome P450 Metabolism : Incubate with human liver microsomes to identify oxidative metabolites (e.g., hydroxylation at bromine-adjacent positions).
  • Glutathione (GSH) Conjugation : Detect GSH adducts via LC-MS/MS to assess electrophilic intermediate formation.
  • Aldoxime Intermediates : Characterize using NMR and mass spectrometry to evaluate bioactivation risks .

What are the environmental implications of brominated biphenyl derivatives, and how are they assessed?

Advanced Research Question

  • Hazard Screening : Follow protocols under the Chemical Substances Registration and Evaluation Act to classify persistence, bioaccumulation, and toxicity (PBT).
  • Aquatic Toxicity : Use Daphnia magna or fish embryo assays (FET) for EC₅₀/LC₅₀ determination.
  • Waste Management : Neutralize brominated byproducts via alkaline hydrolysis or incineration with scrubbing systems .

How can contradictory data in crystallographic and computational structural analyses be resolved?

Advanced Research Question

  • Multi-Method Validation : Cross-validate X-ray structures (e.g., ) with DFT-optimized geometries.
  • Thermal Parameters : Analyze anisotropic displacement parameters in crystallography to distinguish static disorder from dynamic motion.
  • Energy Minimization : Use molecular dynamics (MD) simulations to account for solvent effects and temperature .

What strategies optimize regioselectivity in electrophilic substitution reactions of the biphenyl core?

Advanced Research Question

  • Directing Groups : Utilize sulfonyl (-SO₂Me) or bromine substituents to direct electrophiles (e.g., nitration, halogenation) to specific positions.
  • Computational Screening : Calculate Fukui indices (nucleophilic/electrophilic) to predict reactive sites.
  • Experimental Validation : Monitor reaction progress via in-situ IR or NMR to adjust conditions in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.